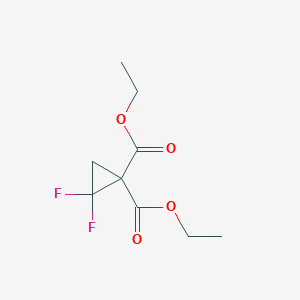
Diethyl 2,2-difluorocyclopropane-1,1-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2,2-difluorocyclopropane-1,1-dicarboxylate is an organic compound with the molecular formula C9H12F2O4 and a molecular weight of 222.18 g/mol It is a derivative of cyclopropane, characterized by the presence of two fluorine atoms and two ester groups attached to the cyclopropane ring
Preparation Methods
The synthesis of Diethyl 2,2-difluorocyclopropane-1,1-dicarboxylate typically involves the reaction of diethyl malonate with a fluorinated cyclopropane precursor under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is then heated to promote the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Diethyl 2,2-difluorocyclopropane-1,1-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides, amines, and thiols.
Scientific Research Applications
Diethyl 2,2-difluorocyclopropane-1,1-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activity. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, making them valuable in drug discovery and development.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound. Its fluorinated structure may contribute to improved pharmacokinetic properties and target specificity.
Mechanism of Action
The mechanism of action of Diethyl 2,2-difluorocyclopropane-1,1-dicarboxylate involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms in the compound can enhance its binding affinity to target proteins or enzymes, leading to altered biological activity. The ester groups in the compound may also undergo hydrolysis, releasing active metabolites that exert their effects through various biochemical pathways .
Comparison with Similar Compounds
Diethyl 2,2-difluorocyclopropane-1,1-dicarboxylate can be compared with other similar compounds, such as:
Diethyl cyclopropane-1,1-dicarboxylate: This compound lacks the fluorine atoms present in this compound, resulting in different chemical and physical properties.
Dimethyl 2,2-difluorocyclopropane-1,1-dicarboxylate: This compound has methyl ester groups instead of ethyl ester groups, which can influence its reactivity and applications.
Diethyl 2-phenylcyclopropane-1,1-dicarboxylate: The presence of a phenyl group in this compound introduces additional aromaticity and potential for π-π interactions, distinguishing it from this compound.
Properties
Molecular Formula |
C9H12F2O4 |
|---|---|
Molecular Weight |
222.19 g/mol |
IUPAC Name |
diethyl 2,2-difluorocyclopropane-1,1-dicarboxylate |
InChI |
InChI=1S/C9H12F2O4/c1-3-14-6(12)8(5-9(8,10)11)7(13)15-4-2/h3-5H2,1-2H3 |
InChI Key |
MBFNKICNMKFFIY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CC1(F)F)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















